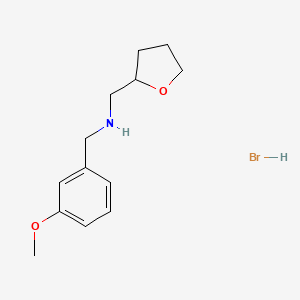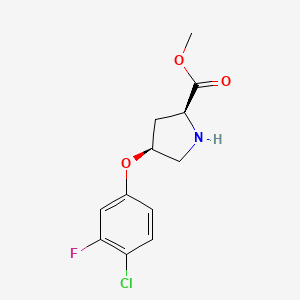
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Descripción general
Descripción
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a chemical compound with the molecular formula C13H19NO2 HBr. This compound is known for its unique structure, which combines a methoxybenzyl group with a tetrahydrofuran-2-ylmethyl group, linked through an amine bond. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mecanismo De Acción
Target of action
Compounds similar to “(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide” have been found to inhibit Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in various physiological processes including pain sensation, mood, and memory .
Mode of action
These compounds interact with FAAH, leading to a decrease in the breakdown of endocannabinoids . This results in an increase in endocannabinoid levels, which can enhance the signaling of cannabinoid receptors .
Biochemical pathways
The endocannabinoid system, which includes FAAH, plays a crucial role in various physiological processes. By inhibiting FAAH, these compounds can affect multiple pathways downstream of the endocannabinoid system .
Pharmacokinetics
A study on a similar compound, N-3-methoxybenzyl-palmitamide, showed that it has a slow absorption and elimination rate in rats . The highest distribution after absorption was in the stomach, followed by the lung .
Result of action
The inhibition of FAAH can lead to analgesic, anti-inflammatory, and neuroprotective effects by modulating the release of neurotransmitters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the catalytic hydrogenation of furfural to produce tetrahydrofuran-2-ylmethyl intermediates.
Coupling with 3-Methoxybenzylamine: The tetrahydrofuran-2-ylmethyl intermediate is then coupled with 3-methoxybenzylamine through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).
Formation of the Hydrobromide Salt: The final step involves the addition of hydrobromic acid (HBr) to the amine product to form the hydrobromide salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance efficiency and yield. The use of robust catalysts and automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or tetrahydrofuran-2-ylmethyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH in DMF, various alkyl halides or acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl or tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methoxybenzyl)-amine: Shares the methoxybenzyl group but lacks the tetrahydrofuran-2-ylmethyl moiety.
Tetrahydrofuran-2-ylmethylamine: Contains the tetrahydrofuran-2-ylmethyl group but lacks the methoxybenzyl moiety.
(3-Methoxybenzyl)-(tetrahydro-furan-2-ylmethyl)-amine: The parent compound without the hydrobromide salt.
Uniqueness
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is unique due to its combined structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.BrH/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXOIOEUMTXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2CCCO2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate](/img/structure/B3082920.png)


![2-Morpholinooxazolo[4,5-b]pyridine](/img/structure/B3082950.png)


![Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3082963.png)


![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

